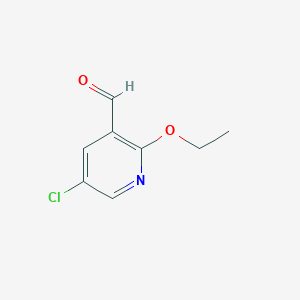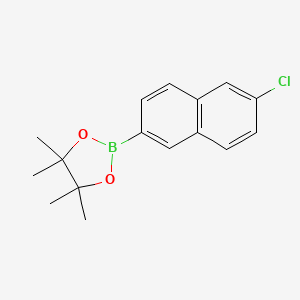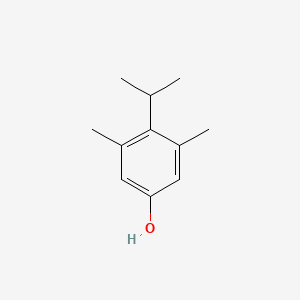
3,5-Dimethyl-4-isopropylphenol
説明
科学的研究の応用
1. NMR Studies in Organic Chemistry
3,5-Dimethyl-4-isopropylphenol has been a subject in nuclear magnetic resonance (NMR) studies to understand hydrogen bonding associations in organic chemistry. Luo, Lay, and Chen (2001) examined the association of 2-isopropylphenol through hydrogen bonding in various solvents using high-resolution NMR spectroscopy. This study offers insights into the behavior of similar compounds, like this compound, in different environments (Luo, Lay, & Chen, 2001).
2. Oxidation Studies in Aqueous Solutions
Investigations into the oxidation of organic compounds in aqueous media have utilized derivatives of this compound. Zenkevich and Pushkareva (2018) explored the oxidation processes of 4-Isopropylphenol in aqueous solutions, providing a model for understanding the behavior of similar compounds (Zenkevich & Pushkareva, 2018).
3. Microbial Degradation Studies
The compound's degradation in the environment has been a focal point in microbial studies. Bending, Shaw, and Walker (2001) analyzed the metabolism and dynamics of isoproturon, a compound structurally related to this compound, in soil. Their research contributes to understanding the environmental fate of similar compounds (Bending, Shaw, & Walker, 2001).
4. Antibacterial Properties and Synthesis
The antibacterial properties and synthesis of derivatives of 3,5-Dimethyl-4-isisopropylphenol have been explored. Zaooli et al. (2019) synthesized various derivatives using Suzuki reaction and tested their antibacterial properties. This research indicates potential applications in antibacterial agents and the versatility of the compound in chemical synthesis (Zaooli et al., 2019).
5. Chemical Engineering and Environmental Applications
Li et al. (2020) examined the degradation of 4-Chloro-3,5-dimethylphenol in water using advanced oxidation processes, revealing the compound's reactivity and potential environmental impacts. Their study provides insights into managing the compound in wastewater and environmental contexts (Li et al., 2020).
作用機序
Target of Action
The primary target of 3,5-Dimethyl-4-isopropylphenol is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. Inhibitors of BRD4 have shown promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity. The compound binds to the bromodomains of BRD4, preventing it from recognizing and binding to acetylated lysine residues on histone tails. This disrupts the normal function of BRD4, leading to changes in gene expression .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival. In the context of cancer therapy, this could result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. For instance, the compound’s self-assembly into supramolecular nanotubes/microtubes has been observed, which could potentially influence its action .
特性
IUPAC Name |
3,5-dimethyl-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(2)11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQXVJRONQICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87074-74-6 | |
| Record name | 3,5-dimethyl-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B3291136.png)

![2-[(2-Chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B3291155.png)


![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)
![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)
![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)
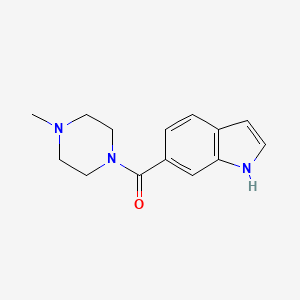
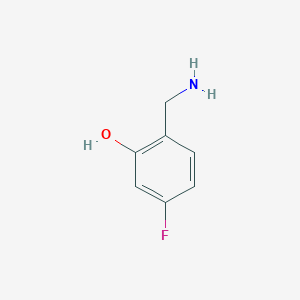
![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B3291211.png)
